molecular formula C11H9N3O3S B2492523 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 866156-76-5

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2492523
CAS No.: 866156-76-5
M. Wt: 263.27
InChI Key: HTABQSJSFAMLAM-UHFFFAOYSA-N
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Description

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with the CAS Registry Number 866156-76-5 . It has a molecular formula of C11H9N3O3S and a molecular weight of 263.27 g/mol . The structure of this compound features a cyclopropane ring dicarboxylic acid scaffold, where one carboxylic acid is presented as a primary carboxamide linked to a 1,2,3-benzothiadiazole heterocyclic system . The 1,2,3-benzothiadiazole group is a bicyclic system consisting of a benzene ring fused to a thiadiazole ring, which contains sulfur and two nitrogen atoms . Compounds containing the benzothiadiazole core are of significant interest in various research fields, including medicinal chemistry and drug discovery. For instance, benzothiadiazole derivatives have been investigated in early-stage research for their potential as inhibitors of specific biological targets, such as the mitotic kinesin HSET (KIFC1) . Furthermore, benzothiadiazole subunits are present in compounds covered by patents for therapeutic applications, highlighting the ongoing research into this heterocycle's utility . The unique molecular architecture of this compound, combining a strained cyclopropane ring with the benzothiadiazole system, makes it a valuable building block for chemical synthesis and a candidate for further exploration in biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(1,2,3-benzothiadiazol-5-ylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c15-10(6-4-7(6)11(16)17)12-5-1-2-9-8(3-5)13-14-18-9/h1-3,6-7H,4H2,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABQSJSFAMLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 1,2,3-benzothiadiazole with cyclopropane carboxylic acid derivatives. The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzothiadiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzothiadiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas where benzothiadiazole derivatives have shown promise.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Synthesis Pathway
This compound C₁₁H₉N₃O₃S 263.27 Benzothiadiazole carbamoyl, carboxylic acid Not explicitly reported (inferred SAR) Likely involves cyclopropane dicarboxylic acid coupling
1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane C₆H₆N₆S₂ 226.28 Dual thiadiazole-amino groups Antimicrobial, anti-inflammatory Reflux of cyclopropane dicarboxylic acid with thiosemicarbazide
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 144.13 Methoxycarbonyl, carboxylic acid Chiral intermediate for drug synthesis Stereoselective esterification
rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈F₂O₂ 206.17 Difluorophenyl, carboxylic acid Metabolic stability enhancement Racemic synthesis via cyclopropanation

Key Differences and Implications

Substituent Effects :

  • The benzothiadiazole carbamoyl group in the target compound introduces a bulky, electron-deficient heterocycle, which may enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding . In contrast, the methoxycarbonyl group in PharmaBlock’s derivative (CAS: 88335-97-1) improves lipophilicity, favoring blood-brain barrier penetration .
  • The difluorophenyl substituent in rac-(1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid increases metabolic stability due to fluorine’s electronegativity, a feature absent in the benzothiadiazole analogue .

Stereochemical Considerations: Chiral cyclopropane derivatives, such as (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, exhibit stereospecific interactions in drug targets, whereas the racemic difluorophenyl derivative may require resolution for optimal activity .

Biological Activity: 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane demonstrates antimicrobial and anti-inflammatory activity, attributed to the dual thiadiazole-amino groups’ ability to chelate metal ions or inhibit microbial enzymes . The benzothiadiazole analogue’s activity remains uncharacterized but may share similar mechanisms due to its sulfur-rich structure.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 1,2,3-benzothiadiazol-5-amine with cyclopropane dicarboxylic acid derivatives, a route distinct from the phosphorous oxychloride-mediated cyclization used for bis-thiadiazole derivatives .

Biological Activity

2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's structure features a cyclopropane ring substituted with a benzothiadiazole moiety, which is known for its diverse biological activities. The molecular formula is C10H8N2O2SC_{10}H_{8}N_{2}O_{2}S, and its molecular weight is approximately 224.25 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure enhances the antimicrobial activity by facilitating membrane penetration.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Research has indicated that benzothiadiazole derivatives possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, tests on human breast cancer cells (MCF-7) revealed a significant reduction in cell viability at concentrations above 10 µM.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways.
  • DNA Interaction : It has been observed to intercalate with DNA, disrupting replication processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various benzothiadiazole derivatives, including our compound. It was found that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In a research article from Cancer Letters, the anticancer effects were tested on different cell lines, including MCF-7 and HeLa cells. The results indicated that treatment with the compound resulted in increased apoptosis markers and decreased proliferation rates.

Q & A

Q. How is the molecular structure of 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid validated in experimental settings?

The compound is characterized using a combination of NMR spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . The cyclopropane ring’s strain and carbamoyl linkage to the benzothiadiazole moiety are confirmed via coupling constants in NMR (e.g., cyclopropane protons at δ ~1.5–2.5 ppm) and planar geometry in crystallographic data. The carboxylic acid group (pKa ~2–3) is validated by titration or pH-dependent solubility studies .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Cyclopropanation : Reaction of a vinyl precursor (e.g., methyl acrylate) with diazomethane or a Simmons-Smith reagent to form the cyclopropane core.

Carbamoyl Coupling : Activation of the benzothiadiazole-5-amine with carbodiimides (e.g., EDC/HOBt) for conjugation to the cyclopropane carboxylic acid.

Hydrolysis : Conversion of ester intermediates (e.g., methyl ester) to the free carboxylic acid using NaOH/HCl .

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Benzothiadiazole-5-amineElectrophilic coupling partner
Cyclopropane-1-carboxylic esterCore scaffold precursor

Advanced Research Questions

Q. How do steric and electronic effects of the benzothiadiazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient benzothiadiazole ring (due to S-N dipole) enhances electrophilicity at the carbamoyl carbonyl, facilitating nucleophilic attacks. Steric hindrance from the fused benzene ring, however, limits accessibility to the reaction site. Computational studies (DFT) and kinetic assays (e.g., reaction with amines) reveal a trade-off between electronic activation and steric inhibition, with rate constants decreasing by ~40% for bulky nucleophiles .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or protonation states. Researchers should:

Standardize pH : Use buffered solutions (e.g., PBS pH 7.4) to control ionization of the carboxylic acid group.

Characterize Polymorphs : Perform differential scanning calorimetry (DSC) or powder XRD to identify crystalline vs. amorphous forms.

Validate with HPLC : Quantify solubility via reverse-phase HPLC with a calibration curve .

Q. Table 2: Solubility Data Under Varied Conditions

SolventSolubility (mg/mL)ConditionsSource
DMSO25.3 ± 1.225°C, anhydrous
PBS (pH 7.4)2.1 ± 0.325°C, 0.1 M buffer

Q. How is the compound’s bioactivity modulated by cyclopropane ring stereochemistry?

The trans configuration of the cyclopropane ring (vs. cis ) enhances target binding affinity in enzyme inhibition assays (e.g., IC50 of 0.8 µM vs. 3.2 µM for a serine protease). Stereochemical analysis via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) is critical for isolating enantiomers. Molecular docking studies further correlate the trans isomer’s dihedral angle (~120°) with optimal hydrophobic interactions in binding pockets .

Methodological Guidance

Q. What analytical techniques are recommended for stability studies under physiological conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (H2O2) for 72 hours.
  • LC-MS/MS : Monitor degradation products (e.g., cyclopropane ring-opening or benzothiadiazole hydrolysis) with a C18 column and ESI ionization.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Q. How to design SAR studies for derivatives targeting improved metabolic stability?

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3) at the benzothiadiazole 4-position to reduce CYP450-mediated oxidation.
  • Prodrug Synthesis : Mask the carboxylic acid as an ethyl ester to enhance permeability, with in vitro hydrolysis assays (e.g., liver microsomes) to assess activation .

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